Geraniin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

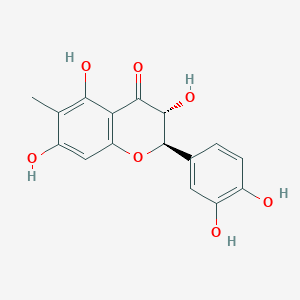

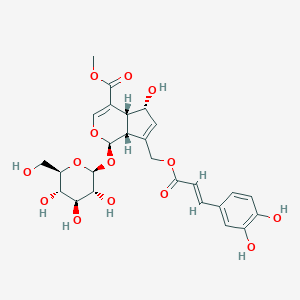

山奈酚是一种脱氢鞣花酸,属于水解单宁,存在于多种植物物种中。 它在日本的一种常用民间药材和官方抗腹泻药物——秋葵属植物(Geranium thunbergii)中尤为常见 . 此外,它也存在于毛荔枝(Nephelium lappaceum)的果皮中 . 山奈酚因其多种生物活性而受到广泛关注,包括抗氧化、抗菌、抗癌和免疫调节作用 .

科学研究应用

作用机制

山奈酚通过多种机制发挥作用:

抗癌活性: 山奈酚通过上调 Fas 配体表达和切割粘着斑激酶,诱导癌细胞凋亡.

抗病毒活性: 山奈酚通过与登革热病毒 2 型等病毒的包膜蛋白结合,抑制病毒附着和复制.

免疫调节作用: 山奈酚通过抑制癌细胞中的肿瘤坏死因子-α和 NF-κB,调节免疫反应.

生化分析

Biochemical Properties

Geraniin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that this compound possesses antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, and analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to possess immunomodulatory properties, as it inhibits tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to inhibit tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Temporal Effects in Laboratory Settings

The synthesis of this compound may be subjected to slight temporal variation, notably for the plants in temperate areas probably due to the seasonal changes throughout the year . This compound treatment also exerts antibacterial effects on plant bacteria in in vitro settings .

Dosage Effects in Animal Models

In mice, 30 mg/kg of this compound had been given intraperitoneally to facilitate full bioavailability and yet, no side effect was reported . It is highly recommended to conduct a comprehensive risk assessment, at least in animal models, in order to examine the possible acute and chronic side effects of the natural compound .

Metabolic Pathways

It is known that this compound is a secondary metabolite found in plants and is categorized as a hydrolysable tannin .

准备方法

合成路线和反应条件: 山奈酚通常是从天然来源中提取,而不是化学合成。 提取过程涉及使用甲醇或乙醇等溶剂从植物材料中分离该化合物 . 用于提取的植物部位各不相同,包括叶子、茎、树皮、根和果皮 .

工业生产方法: 山奈酚的工业生产涉及从植物来源中大规模提取。该过程包括收获植物材料,干燥并将其研磨成细粉。 然后将粉末进行溶剂提取,然后进行色谱柱等纯化步骤,以分离纯山奈酚 .

化学反应分析

反应类型: 山奈酚会发生各种化学反应,包括氧化、还原和缩合 .

常用试剂和条件:

相似化合物的比较

山奈酚与其他水解单宁(如诃子酸和石榴皮鞣花酸)进行比较 . 虽然所有这些化合物都具有相似的抗氧化和抗癌特性,但山奈酚由于其特定的分子结构和在某些生物活性中的更高效力而独一无二 .

类似化合物:

诃子酸: 另一种具有抗氧化和抗癌特性的水解单宁.

石榴皮鞣花酸: 一种存在于石榴中,以其健康益处而闻名的强效抗氧化剂.

总之,山奈酚是一种用途广泛的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构和多种生物活性使其成为持续研究的宝贵课题。

属性

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)